molecular formula C11H14O5 B1198149 Massarigenin A

Massarigenin A

Cat. No. B1198149
M. Wt: 226.23 g/mol
InChI Key: VYTPSQHQAWGKGW-SAFKVGCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Massarigenin A is a natural product found in Pleotrichocladium opacum and Massarina with data available.

Scientific Research Applications

Chemical and Structural Characterization

Massarigenin A has been a subject of interest in the field of chemical and structural analysis. It was isolated from the endophytic fungus Microsphaeropsis sp., and its structure was elucidated using nuclear magnetic resonance spectroscopy and X-ray crystallography. The absolute configuration of Massarigenin A was established through circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. Researchers also investigated the impact of intermolecular hydrogen bonds on CD spectra in the solid state of this compound (Hussain et al., 2011).

Bioactive Potential and Antibiotic Activity

Massarigenin A, along with other rosigenin analogues and aromatic polyketide-derived secondary metabolites, were isolated from the freshwater aquatic fungus Massarina tunicata. These metabolites, including Massarigenin A, showed antibiotic activity against Gram-positive bacteria, highlighting their potential in antibiotic development (Oh et al., 2003).

Contribution to Natural Product Fragment Libraries

Massarigenin A has contributed to the assembly of a natural product-like fragment library. The library was constructed primarily through natural product degradation and diversification reactions. This library, enriched by the inclusion of Massarigenin A, covers novel chemical spaces and is valuable in fragment-based drug discovery (Prescher et al., 2017).

properties

Product Name

Massarigenin A

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one

InChI

InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1

InChI Key

VYTPSQHQAWGKGW-SAFKVGCYSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O

Canonical SMILES

CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O

synonyms

massarigenin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Massarigenin A
Reactant of Route 2
Massarigenin A
Reactant of Route 3
Massarigenin A
Reactant of Route 4
Massarigenin A
Reactant of Route 5
Massarigenin A
Reactant of Route 6
Massarigenin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.